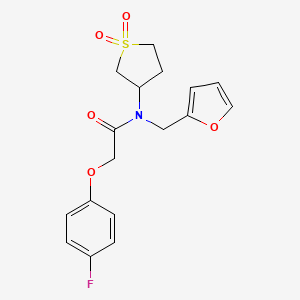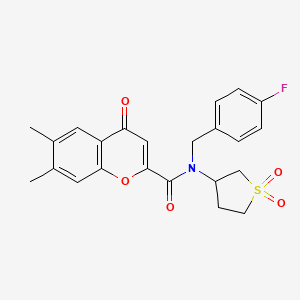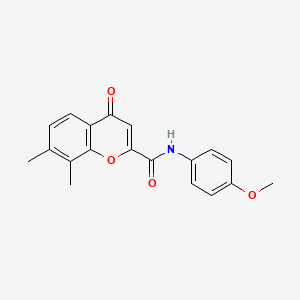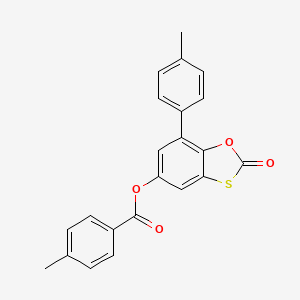
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound may have applications in various fields due to its intriguing structure and potential biological activity.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide: is a complex organic compound with a unique structure. Let’s break it down:
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. considering its complexity, it likely involves multiple steps.
- Industrial production methods would likely require optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
Oxidation: The tetrahydrothiophene ring could undergo oxidation to form the corresponding sulfoxide or sulfone.
Substitution: The fluorophenoxy group may participate in substitution reactions (e.g., nucleophilic aromatic substitution).
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating the reactivity of the tetrahydrothiophene ring and its derivatives.
Biology: Exploring potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Assessing pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: Developing novel materials or catalysts based on this scaffold.
Mechanism of Action
- Unfortunately, specific information about the mechanism of action for this compound is not readily available. it’s essential to explore potential molecular targets (e.g., enzymes, receptors) and signaling pathways affected by its interactions.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s detailed study would require access to specialized databases and research articles
Properties
Molecular Formula |
C17H18FNO5S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H18FNO5S/c18-13-3-5-15(6-4-13)24-11-17(20)19(10-16-2-1-8-23-16)14-7-9-25(21,22)12-14/h1-6,8,14H,7,9-12H2 |
InChI Key |
CJIJKBNADLFURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-4-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11406492.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11406493.png)
![N-{2-[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11406494.png)
![1-(2-ethoxyphenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11406496.png)

![6,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11406517.png)

![3-(2-hydroxyphenyl)-4-phenyl-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11406525.png)
![5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11406527.png)
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406529.png)
![1-(3-chlorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11406530.png)


![3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11406538.png)
